molecular formula C5H6Br2N2 B568680 2-(Bromomethyl)pyrazine hydrobromide CAS No. 1421789-94-7

2-(Bromomethyl)pyrazine hydrobromide

Cat. No. B568680
CAS RN: 1421789-94-7
M. Wt: 253.925
InChI Key: IJOFPZNIZAOMDC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrazine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Synthesis Analysis

This compound participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyrazine hydrobromide is C5H6Br2N2 . The average mass is 253.923 Da and the monoisotopic mass is 251.889755 Da .


Chemical Reactions Analysis

2-(Bromomethyl)pyrazine hydrobromide is involved in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Scientific Research Applications

Molecular Structure and Synthesis

  • Synthesis and Crystal Structure : 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, a product involving 2-(bromomethyl)pyrazine derivatives, showcases a unique molecular structure confirmed by X-ray diffraction. The molecules align in parallel stacks, indicating donor-acceptor type arrangements due to partial charge separation (Mørkved et al., 2007).

  • Regioselective Synthesis for Optoelectronics : The regioselective synthesis of dipyrrolopyrazine derivatives, involving 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, highlights the potential of these compounds in organic optoelectronic materials. The synthesis methods developed provide a pathway to amino-pyrrolopyrazines, crucial for constructing materials with promising optical and thermal properties (Meti et al., 2017).

Material Properties and Applications

  • Photophysical and Photochemical Properties : The study of pyrazine derivatives, including 2-(bromomethyl)pyrazine, reveals their photophysical and photochemical behaviors. The specific molecular interactions and kinetic properties offer insights into their potential applications in materials science (Pizarro et al., 2018).

Corrosion Inhibition

  • Inhibition Performance Evaluation : Pyrazine derivatives have been studied for their effectiveness as corrosion inhibitors. The molecular structures, including those similar to 2-(bromomethyl)pyrazine, show significant potential in protecting metals against corrosion, which is critical in industrial applications (Obot & Gasem, 2014), (Deng, Li, & Fu, 2011).

Molecular Dynamics and Theoretical Studies

  • Theoretical Evaluation of Molecular Interactions : Computational studies provide a deeper understanding of the adsorption properties and reactivity of pyrazine derivatives. These findings are vital for predicting material behavior in various conditions and for designing molecules with desired properties (Saha et al., 2016).

Safety and Hazards

2-(Bromomethyl)pyrazine hydrobromide is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

2-(Bromomethyl)pyrazine hydrobromide is a pyridine derivative It is known to be used in the synthesis of various substances , suggesting that its targets could vary depending on the specific context of its use.

Mode of Action

It is known to participate in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its role in the synthesis of nbd-based chemosensors , it may be involved in pathways related to fluorescence and colorimetric detection.

Result of Action

Its known use in the synthesis of NBD-based chemosensors suggests that it may contribute to the generation of fluorescence or color change in these sensors.

Action Environment

It is recommended to be stored in a dark place, sealed in dry, and at room temperature , indicating that light, moisture, and temperature could potentially affect its stability.

properties

IUPAC Name

2-(bromomethyl)pyrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOFPZNIZAOMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856542
Record name 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)pyrazine hydrobromide

CAS RN

1421789-94-7
Record name 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)pyrazine hydrobromide
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